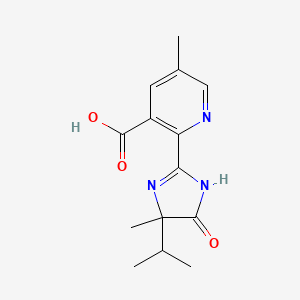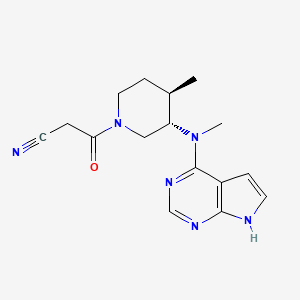![molecular formula C17H25N3O15 B1663639 (1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 18660-81-6](/img/structure/B1663639.png)
(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid
Overview
Description
Tetrodotoxin (citrate) is a potent neurotoxin known for its ability to block voltage-gated sodium channels in nerve and muscle tissues. This compound is derived from tetrodotoxin, which is naturally found in various marine organisms such as pufferfish, blue-ringed octopuses, and certain species of newts . Tetrodotoxin (citrate) is the water-soluble citrate salt form of tetrodotoxin, making it more suitable for certain experimental and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrodotoxin (citrate) involves several complex steps due to its intricate structure. The process typically starts with the preparation of the core structure through a stereoselective Diels-Alder reaction, followed by a series of functional group interconversions . Key steps include chemoselective cyclic anhydride opening, decarboxylative hydroxylation, and an innovative SmI2-mediated fragmentation . The final steps involve the formation of the hemiaminal and orthoester under acidic conditions to assemble tetrodotoxin and its citrate salt .
Industrial Production Methods: Industrial production of tetrodotoxin (citrate) is limited due to its high toxicity and complex synthesis. advancements in biotechnology have enabled the production of tetrodotoxin through the cultivation of tetrodotoxin-producing bacteria . These bacteria can be cultured under controlled conditions to produce tetrodotoxin, which is then converted to its citrate salt form for various applications .
Chemical Reactions Analysis
Types of Reactions: Tetrodotoxin (citrate) primarily undergoes substitution reactions due to its highly functionalized structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Tetrodotoxin (citrate) can react with nucleophiles under mild conditions to form various derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize tetrodotoxin (citrate) to form different oxidized products.
Reduction Reactions: Reducing agents like sodium borohydride can reduce certain functional groups within the tetrodotoxin (citrate) molecule.
Major Products Formed: The major products formed from these reactions include various tetrodotoxin derivatives with modified functional groups, which can be used for further research and therapeutic applications .
Scientific Research Applications
Tetrodotoxin (citrate) has a wide range of scientific research applications:
Mechanism of Action
Tetrodotoxin (citrate) exerts its effects by binding to site 1 of the fast voltage-gated sodium channels located at the extracellular pore opening . This binding temporarily disables the function of the ion channel, preventing the passage of sodium ions into the neuron . As a result, the initiation and propagation of action potentials are blocked, leading to paralysis of the affected tissues .
Comparison with Similar Compounds
Saxitoxin: Another potent neurotoxin that blocks sodium channels but has a different structure and source.
Conotoxins: A group of neurotoxic peptides from cone snails that also target sodium channels.
Uniqueness of Tetrodotoxin (citrate): Tetrodotoxin (citrate) is unique due to its high specificity and affinity for voltage-gated sodium channels, making it an invaluable tool in neurobiological research and potential therapeutic applications . Its water-soluble citrate form enhances its usability in various experimental setups .
Properties
CAS No. |
18660-81-6 |
|---|---|
Molecular Formula |
C17H25N3O15 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
(5R,6R,7S,9R,11R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4+,5-,6-,7+,9+,10?,11-;/m1./s1 |
InChI Key |
YUJWMDOXROTQCW-XCZXUWTISA-N |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Isomeric SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(NC34[C@@H]([C@@](O2)(O[C@@H]1C4O)O)O)N)O)O)O |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Appearance |
Assay:≥98%A white to off-white solid |
Color/Form |
Crystals |
melting_point |
225 °C (decomposes) |
Key on ui other cas no. |
4368-28-9 |
physical_description |
Colorless crystalline solid that darkens when heated above 428°F (220°C). |
Pictograms |
Acute Toxic |
shelf_life |
Stable to boiling except in an alkaline solution. |
solubility |
In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est) Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents |
Synonyms |
Fugu Toxin Tarichatoxin Tetradotoxin Tetrodotoxin Toxin, Fugu |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrodotoxin citrate exert its effects on the nervous system?
A: Tetrodotoxin citrate acts by binding to voltage-gated sodium channels on the surface of neurons. This binding effectively blocks the flow of sodium ions, which are crucial for the initiation and propagation of action potentials [, , ]. This blockade effectively silences neuronal activity, leading to a variety of physiological effects depending on the location and concentration of the toxin.
Q2: Several research papers mention the use of Tetrodotoxin citrate in conjunction with other pharmacological agents. Why is this approach often employed?
A: Researchers utilize Tetrodotoxin citrate in combination with other drugs, such as NMDA, APB, and PDA, to isolate and study specific components of the electroretinogram (ERG) [, , , ]. By selectively blocking certain neuronal pathways, they can better understand the contribution of different retinal cell types to the overall ERG response.
Q3: Research indicates that Tetrodotoxin citrate can influence oscillatory potentials (OPs) in the retina. What are the implications of these findings?
A: Studies in transgenic rabbits with retinal degeneration have shown that Tetrodotoxin citrate administration leads to a significant reduction in OP amplitudes, even more so than in wild-type rabbits []. This suggests that the observed supernormal OPs in these animals might be linked to secondary changes occurring in the inner retinal neurons following photoreceptor degeneration. This highlights the potential of Tetrodotoxin citrate as a tool to investigate the complex interplay between different retinal cell types during disease progression.
Q4: Beyond its effects on the visual system, are there other areas of research exploring Tetrodotoxin citrate?
A: Interestingly, Tetrodotoxin citrate is being investigated for its potential in pain management. One study explores its use via intratracheal administration as a potential analgesic []. While further research is needed to fully elucidate its efficacy and safety profile in this context, it represents a novel approach to pain relief.
Q5: Given the potent effects of Tetrodotoxin citrate on neuronal activity, what safety concerns are associated with its use in research and potential therapeutic applications?
A: Tetrodotoxin is a highly potent neurotoxin, and its use requires extreme caution. Accidental exposure or ingestion can lead to severe paralysis, respiratory failure, and even death []. Therefore, stringent safety protocols and specialized training are essential for handling and administering this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)





